Cas no 1603515-58-7 (1H-2-Benzopyran-3-carboxylic acid, 8-chloro-3,4-dihydro-3-methyl-1-oxo-)

1H-2-ベンゾピラン-3-カルボン酸、8-クロロ-3,4-ジヒドロ-3-メチル-1-オキソ-は、有機合成化学において重要な中間体として利用される化合物です。この化合物は、ベンゾピラン骨格にクロロ基とメチル基が導入された特徴的な構造を持ち、医薬品や農薬の合成において有用な前駆体として機能します。特に、そのカルボン酸官能基は、さらなる誘導体化や結合形成に適しており、高い反応性と多様な応用可能性を有しています。また、結晶性が良好で取り扱いやすく、安定性にも優れているため、実験室規模から工業生産まで幅広く利用されています。

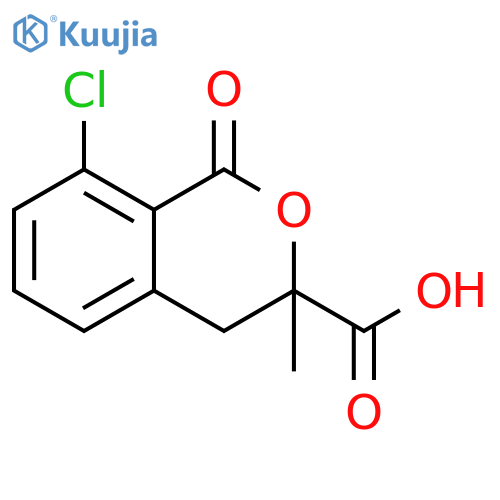

1603515-58-7 structure

商品名:1H-2-Benzopyran-3-carboxylic acid, 8-chloro-3,4-dihydro-3-methyl-1-oxo-

CAS番号:1603515-58-7

MF:C11H9ClO4

メガワット:240.639762639999

CID:5252672

1H-2-Benzopyran-3-carboxylic acid, 8-chloro-3,4-dihydro-3-methyl-1-oxo- 化学的及び物理的性質

名前と識別子

-

- 1H-2-Benzopyran-3-carboxylic acid, 8-chloro-3,4-dihydro-3-methyl-1-oxo-

-

- インチ: 1S/C11H9ClO4/c1-11(10(14)15)5-6-3-2-4-7(12)8(6)9(13)16-11/h2-4H,5H2,1H3,(H,14,15)

- InChIKey: QDYNOHJQGOSQAA-UHFFFAOYSA-N

- ほほえんだ: C1(C)(C(O)=O)OC(=O)C2=C(Cl)C=CC=C2C1

1H-2-Benzopyran-3-carboxylic acid, 8-chloro-3,4-dihydro-3-methyl-1-oxo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-397574-0.05g |

8-chloro-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |

1603515-58-7 | 0.05g |

$792.0 | 2023-05-24 | ||

| Enamine | EN300-397574-0.5g |

8-chloro-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |

1603515-58-7 | 0.5g |

$905.0 | 2023-05-24 | ||

| Enamine | EN300-397574-2.5g |

8-chloro-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |

1603515-58-7 | 2.5g |

$1848.0 | 2023-05-24 | ||

| Enamine | EN300-397574-1.0g |

8-chloro-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |

1603515-58-7 | 1g |

$943.0 | 2023-05-24 | ||

| Enamine | EN300-397574-10.0g |

8-chloro-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |

1603515-58-7 | 10g |

$4052.0 | 2023-05-24 | ||

| Enamine | EN300-397574-0.25g |

8-chloro-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |

1603515-58-7 | 0.25g |

$867.0 | 2023-05-24 | ||

| Enamine | EN300-397574-0.1g |

8-chloro-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |

1603515-58-7 | 0.1g |

$829.0 | 2023-05-24 | ||

| Enamine | EN300-397574-5.0g |

8-chloro-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid |

1603515-58-7 | 5g |

$2732.0 | 2023-05-24 |

1H-2-Benzopyran-3-carboxylic acid, 8-chloro-3,4-dihydro-3-methyl-1-oxo- 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

3. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

1603515-58-7 (1H-2-Benzopyran-3-carboxylic acid, 8-chloro-3,4-dihydro-3-methyl-1-oxo-) 関連製品

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量